![molecular formula C15H10ClFN4OS B5762254 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5762254.png)
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and material science.
将来の方向性
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit various biological targets .
作用機序
Target of Action
Similar compounds have been reported to possess antiviral and antitubercular activities, suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially altering their function.
Biochemical Pathways
Given its potential antiviral and antitubercular activities , it may interfere with the life cycle of viruses or bacteria, disrupting their replication or survival.
Result of Action
Similar compounds have shown antiviral and antitubercular activities, suggesting that the compound may inhibit the growth or replication of viruses or bacteria at the molecular and cellular levels.
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiol is then reacted with 2-fluoroaniline and phosgene to form the final product, this compound.
化学反応の分析
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea has several scientific research applications:
Medicine: It has shown potential as an antiviral and antibacterial agent.
Material Science: Thiadiazole derivatives, including this compound, are explored for their potential use in organic electronics and as corrosion inhibitors.
類似化合物との比較
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar core structure but lacks the urea moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative has a sulfonamide group instead of the urea group and exhibits different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCFJLTCPDNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
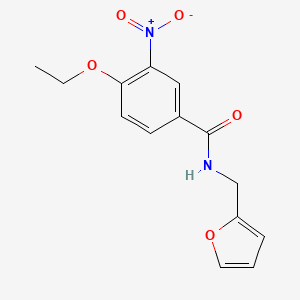
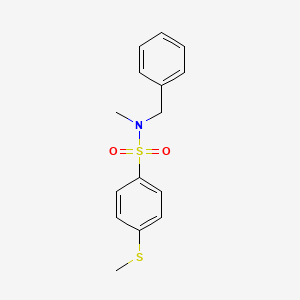
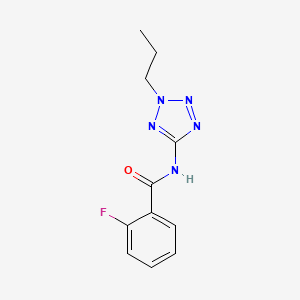
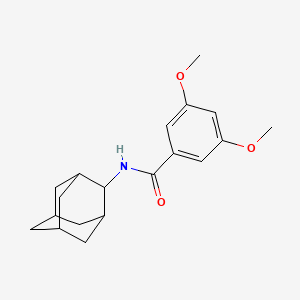
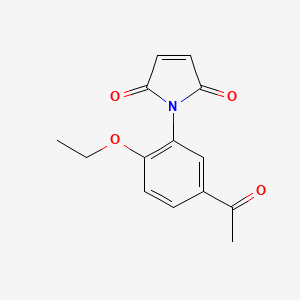
![[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B5762206.png)
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
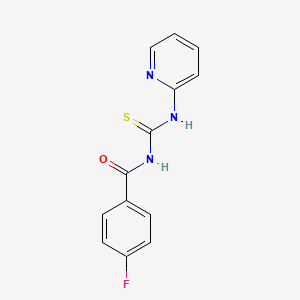
![(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2,5-dimethoxyphenyl)methanimine](/img/structure/B5762246.png)
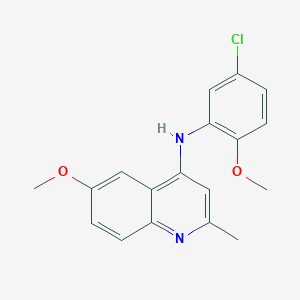
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5762263.png)
![4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5762273.png)
